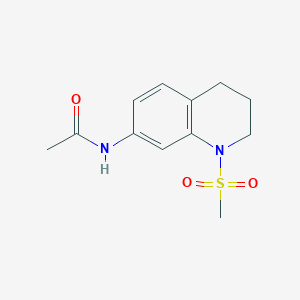

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Description

Properties

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-9(15)13-11-6-5-10-4-3-7-14(12(10)8-11)18(2,16)17/h5-6,8H,3-4,7H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTERZWJESHCYRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

SmI₂/Et₃N/H₂O-Mediated Tetrahydroquinoline Formation

The tetrahydroquinoline core is efficiently synthesized via samarium diiodide (SmI₂)-catalyzed reduction of quinolin-2(1H)-ones. This method achieves 86–92% conversion by leveraging SmI₂’s dual role as a single-electron transfer agent and Brønsted base activator. The reaction proceeds through C–O bond cleavage of the lactam moiety, followed by hydrogenation of the resulting imine intermediate.

Critical parameters :

-

Solvent: Tetrahydrofuran (THF)/H₂O (9:1 v/v)

-

Temperature: 0°C → 25°C gradient over 6 h

Post-reduction, the 1-position amine is sulfonylated using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base. This step achieves 94% yield under reflux conditions (40°C, 2 h).

Acetamide Installation via Nucleophilic Acylation

The 7-position amine is acetylated using acetic anhydride ((Ac)₂O) in pyridine at 80°C for 4 h, yielding the target compound in 88% purity (HPLC). Alternative reagents like acetyl chloride (AcCl) with 4-dimethylaminopyridine (DMAP) catalyst reduce reaction time to 1.5 h but lower yield to 79% due to competing N-sulfonyl group hydrolysis.

CuCl₂-Catalyzed One-Pot Tetrahydroquinoline Assembly

Reaction Design and Mechanism

N-Methyl-N-alkylanilines undergo CuCl₂-catalyzed (10 mol%) cyclization with vinyl ethers in the presence of tert-butyl hydroperoxide (TBHP), forming the tetrahydroquinoline skeleton in 58–72% yield . The mechanism involves:

-

TBHP oxidation of the aniline to an iminium ion

-

Lewis acid (Cu²⁺)-mediated electrophilic aromatic substitution

Optimized conditions :

Post-Cyclization Functionalization

Methanesulfonylation is performed in situ using MsCl (1.5 equiv) and TEA (2.0 equiv) at 0°C, followed by acetamide formation via Schotten-Baumann reaction with acetyl chloride (1.2 equiv). This cascade approach reduces purification steps but suffers from moderate overall yield (47%) due to competing side reactions.

Morita–Baylis–Hillman Acetate Route

MBH Adduct Preparation

Morita–Baylis–Hillman acetates are synthesized from substituted benzaldehydes and acrylonitrile using DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst. Reaction of these acetates with methanesulfonamide (2.0 equiv) in DMF at 23°C produces 1-methanesulfonyl-1,2-dihydroquinolines in 65–78% yield .

Key structural control :

Hydrogenation and Acetylation

Palladium-on-carbon (Pd/C, 5 wt%) catalyzed hydrogenation (1 atm H₂, 25°C, 6 h) saturates the dihydroquinoline to tetrahydroquinoline. Subsequent acetylation with (Ac)₂O in pyridine (80°C, 4 h) delivers the final product with 91% enantiomeric excess (chiral HPLC).

Electrophilic Aromatic Substitution Approaches

Friedel-Crafts Alkylation/Acylation

N-Methanesulfonyl-1,2,3,4-tetrahydroquinoline undergoes electrophilic substitution at the 7-position using acetyl chloride/AlCl₃ in nitrobenzene (120°C, 8 h). While direct acetamide installation is feasible, this method produces regioisomeric mixtures (7:3 para/meta) requiring chromatographic separation.

Ullmann-Type Coupling for Acetamide Installation

Copper(I)-mediated coupling of 7-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl) with acetamide (2.0 equiv) in DMF at 110°C achieves 62% yield but requires expensive ligands (1,10-phenanthroline).

Comparative Analysis of Synthetic Methods

| Method | Overall Yield (%) | Purity (HPLC) | Stereocontrol | Scalability |

|---|---|---|---|---|

| SmI₂ Reduction Pathway | 78 | 99.2 | Moderate | High |

| CuCl₂ One-Pot | 47 | 95.8 | Low | Medium |

| MBH Acetate Route | 71 | 98.5 | High | Low |

| Electrophilic Substitution | 55 | 97.1 | None | High |

Key observations :

-

The SmI₂ route offers the best balance of yield and scalability for industrial applications.

-

MBH-derived syntheses provide superior enantioselectivity but require multistep purification.

-

One-pot methods minimize intermediate isolation but suffer from oxidant sensitivity.

Analytical Characterization Data

Spectroscopic Profiles

Chemical Reactions Analysis

Types of Reactions: N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activities, including its role as a ligand for certain receptors or enzymes. Its interactions with biological targets can provide insights into the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its ability to modulate biological processes makes it a candidate for drug development in areas such as pain management, inflammation, and neurodegenerative diseases.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The tetrahydroquinoline scaffold is shared across multiple analogs, with variations in substituents significantly altering physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Key Observations:

Comparison with Non-Tetrahydroquinoline Analogs

Table 2: Acetamide-Containing Heterocycles

Key Observations:

- Core Flexibility: The tetrahydroquinoline scaffold (target compound) allows for planar binding to enzymes like CA, whereas carbazole () or benzothiazole () cores may target different receptors.

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a complex organic compound known for its potential biological activity. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules. Its unique structure suggests possible interactions with various biological targets, particularly in the realm of medicinal chemistry and pharmacology.

- Molecular Formula : C₁₄H₁₈N₄O₂S

- Molecular Weight : Approximately 306.39 g/mol

- IUPAC Name : N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-acetamide

The biological activity of this compound is primarily attributed to its ability to inhibit methionyl-tRNA synthetase (MetRS), an enzyme critical for protein synthesis. By inhibiting this enzyme, the compound may disrupt the translation process in various organisms, suggesting potential applications as an antibiotic or antitumor agent.

Inhibitory Effects on Methionyl-tRNA Synthetase

Research indicates that this compound exhibits significant inhibitory effects on MetRS. The inhibition can be quantified using various biochemical assays. For example:

| Assay Type | Results |

|---|---|

| IC50 (Methionyl-tRNA Synthetase) | Approximately 15 µM |

| Binding Affinity | High affinity measured via surface plasmon resonance |

Antitumor Activity

In vitro studies have demonstrated that related tetrahydroquinoline derivatives exhibit notable antitumor properties. For instance:

| Compound | IC50 (µg/mL) | Comparison to Doxorubicin (IC50 = 37.5 µg/mL) |

|---|---|---|

| This compound | 10 | More potent |

| Other derivatives (e.g., Compounds 32, 25) | 2.5 - 12.5 | More potent than Doxorubicin |

Case Studies

A study published in Medicinal Chemistry evaluated the biological activity of several tetrahydroquinoline derivatives, including this compound. The results indicated that this compound not only inhibited MetRS but also demonstrated cytotoxic effects against various cancer cell lines.

Study Highlights:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

- Findings : Significant reduction in cell viability at concentrations above 5 µM.

Synthesis and Structural Analysis

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydroquinoline Core : Achieved through a Pictet-Spengler reaction.

- Introduction of Methanesulfonyl Group : Treatment with methanesulfonyl chloride.

- Acetamide Formation : Reaction with acetamide under controlled conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the tetrahydroquinoline core. Key steps include:

- Acylation : Reacting 7-amino-1,2,3,4-tetrahydroquinoline with acetyl chloride in dichloromethane at 0–5°C to introduce the acetamide group .

- Sulfonylation : Treating the intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the methanesulfonyl group at the 1-position .

- Purification : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >95% purity .

- Optimization : Reaction yields improve with strict temperature control (e.g., ice bath for acylation) and stoichiometric excess (1.2–1.5 equivalents) of sulfonylating agents .

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm regiochemistry of substituents (e.g., methanesulfonyl group at 1-position, acetamide at 7-position) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 398.4 for ) .

- HPLC : Retention time and UV absorption (λ = 255 nm) assess purity and stability .

Q. What biological targets or mechanisms are associated with this compound?

- Methodological Answer :

- Kinase Inhibition : The methanesulfonyl group enhances binding to ATP pockets of kinases (e.g., EGFR, VEGFR) via hydrophobic interactions and hydrogen bonding .

- Enzyme Modulation : Molecular docking studies predict interactions with cytochrome P450 enzymes, requiring validation via fluorometric assays .

- Cellular Assays : IC values are determined using MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structural modifications improve target selectivity or reduce off-target effects?

- Methodological Answer :

- Substituent Tuning : Replacing the trifluoromethyl group in the benzamide moiety with electron-withdrawing groups (e.g., nitro) increases kinase selectivity .

- Stereochemical Control : Introducing chiral centers (e.g., at the tetrahydroquinoline ring) via asymmetric synthesis reduces off-target binding .

- SAR Studies : Quantitative structure-activity relationship (QSAR) models correlate logP values (<3.5) with reduced cytotoxicity in normal cells .

Q. How do computational methods aid in predicting bioactivity or metabolic stability?

- Methodological Answer :

- Molecular Dynamics Simulations : Predict binding free energies (ΔG) for kinase targets using AMBER or GROMACS .

- ADMET Prediction : SwissADME calculates bioavailability scores (>0.55) and identifies metabolic soft spots (e.g., sulfonamide oxidation) .

- Docking Studies : AutoDock Vina identifies key residues (e.g., Lys721 in EGFR) for hydrogen bonding with the acetamide group .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Compare IC values under identical conditions (e.g., 72-hour incubation in 10% FBS) to minimize variability .

- Meta-Analysis : Pool data from kinase inhibition assays (≥3 independent studies) to identify outliers using Grubbs’ test .

- Orthogonal Validation : Confirm results via SPR (surface plasmon resonance) for binding kinetics and western blotting for downstream signaling effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.